molecular formula C18H22IN3O3 B11488338 ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate

ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate

Cat. No.: B11488338
M. Wt: 455.3 g/mol
InChI Key: XUDRWVRQWQPRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving pyrazole derivatives.

Mechanism of Action

The mechanism by which ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The iodine and methyl groups on the pyrazole ring may enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-3,5-dimethyl-1H-pyrazole: A simpler analog without the butanoyl and benzoate groups.

    Ethyl 4-aminobenzoate: Lacks the pyrazole ring and iodine substitution.

    4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but without the ethyl ester group.

Uniqueness

Ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate is unique due to its combination of a pyrazole ring with iodine and methyl substitutions, a butanoyl linker, and an ethyl benzoate moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22IN3O3

Molecular Weight

455.3 g/mol

IUPAC Name

ethyl 4-[4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanoylamino]benzoate

InChI

InChI=1S/C18H22IN3O3/c1-4-25-18(24)14-7-9-15(10-8-14)20-16(23)6-5-11-22-13(3)17(19)12(2)21-22/h7-10H,4-6,11H2,1-3H3,(H,20,23)

InChI Key

XUDRWVRQWQPRQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.